molecular formula C14H16FNO2 B2886156 N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411241-19-3

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide

Cat. No.: B2886156
CAS No.: 2411241-19-3
M. Wt: 249.285
InChI Key: WFZLSOOJKUMDSD-UHFFFAOYSA-N
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Description

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide is an organic compound characterized by the presence of a fluoro and methoxy substituted phenyl ring, a propan-2-yl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide: shares structural similarities with other fluoro and methoxy substituted phenyl compounds.

    This compound: is similar to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-ynamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-4-5-14(17)16-10(2)6-11-7-12(15)9-13(8-11)18-3/h7-10H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZLSOOJKUMDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)CC1=CC(=CC(=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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